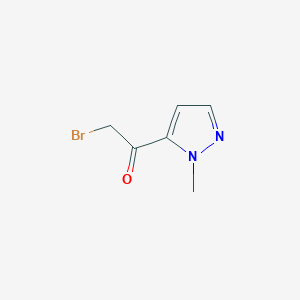
2-Bromo-1-(2-methylpyrazol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(2-methylpyrazol-3-yl)ethanone is a brominated organic compound with potential relevance in chemical synthesis and medicinal chemistry. Although specific studies on this compound are scarce, its structural analogs have been investigated for various biological activities and chemical properties.
Synthesis Analysis
Synthesis of structurally related compounds often involves halogenation, nucleophilic substitution, and condensation reactions. For example, Abdel‐Aziz et al. (2011) synthesized 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a compound with a similar bromination pattern, through bromination at ambient temperature, demonstrating the utility of brominated intermediates in synthesizing complex molecules with potential biological activities (Abdel‐Aziz et al., 2011).
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized by single-crystal X-ray diffraction, providing insight into the compound's geometry and electronic structure. Studies like those by Balderson et al. (2007) on enaminones highlight the importance of intra- and intermolecular interactions, such as hydrogen bonding and weak C-H...Br interactions, in stabilizing the crystal structure of brominated organic molecules (Balderson et al., 2007).
Chemical Reactions and Properties
Brominated compounds like this compound can undergo various chemical reactions, including oxidative addition, reductive elimination, and nucleophilic substitution, depending on their functional groups and reaction conditions. Sharma et al. (2015) discussed the synthesis of dinuclear palladium(II) complexes from bromopyrazol-ethyl compounds, demonstrating the versatility of brominated compounds in forming complex chemical structures (Sharma et al., 2015).
Physical Properties Analysis
The physical properties of brominated organic compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. While specific data on this compound are not available, related research suggests that the presence of bromine and other functional groups significantly affects these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic properties, are crucial for understanding the potential applications of this compound. For instance, the study of molecular structure, FT-IR, and vibrational assignments by Mary et al. (2015) on a similar compound provides insights into the influence of bromine atoms on the chemical behavior and stability of brominated organic molecules (Mary et al., 2015).
科学的研究の応用
1. Biological Activities of Derivatives
The compound 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a derivative of 2-Bromo-1-(2-methylpyrazol-3-yl)ethanone, has shown potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. It also inhibits LPS-stimulated NO generation and exhibits cytotoxicity against various carcinoma cells (Abdel‐Aziz et al., 2011).
2. Structural Analysis and Synthesis
The structural analysis of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, a compound related to this compound, demonstrates its potential in synthesizing complex heterocyclic compounds (Huang et al., 2010).
3. Influence on Carcinogen Metabolizing Enzymes
Derivatives of this compound have been explored for their impact on carcinogen metabolizing enzymes. These compounds show significant induction of various enzymes and possess scavenging activities, potentially contributing to cancer prevention (Hamdy et al., 2010).
4. Synthesis of Novel Compounds
Research on α-Bromo chalcones containing 2-thiene ring, synthesized from derivatives of this compound, provides insight into new methods for producing bioactive compounds (Budak & Ceylan, 2009).
5. Formation of Pyridylcarbene Intermediates
The study of the thermal decomposition of related bromo-methyl-pyridine compounds leads to the formation of pyridylcarbene intermediates, crucial for the synthesis of various pyridine derivatives (Abarca et al., 2006).
特性
IUPAC Name |
2-bromo-1-(2-methylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-9-5(2-3-8-9)6(10)4-7/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJKZURCKGHUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

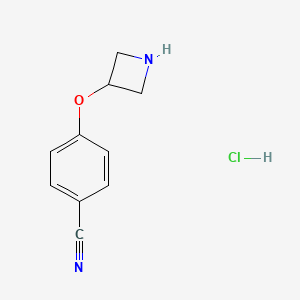
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2497391.png)
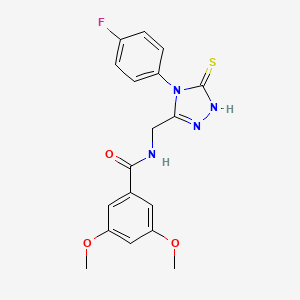


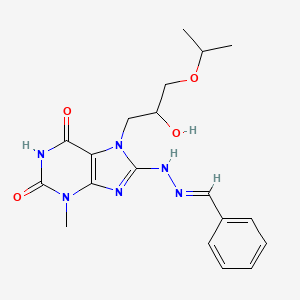
![2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2497400.png)
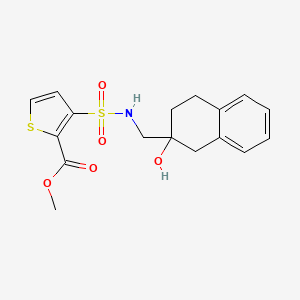
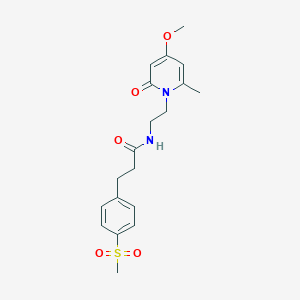
![(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B2497404.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride](/img/structure/B2497407.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2497412.png)